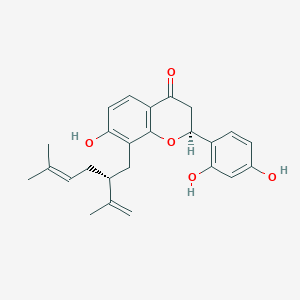
(R)-2-Amino-3-(1-(tert-butoxycarbonyl)-1H-indazol-3-yl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-2-Amino-3-(1-(tert-butoxycarbonyl)-1H-indazol-3-yl)propanoic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an indazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-3-(1-(tert-butoxycarbonyl)-1H-indazol-3-yl)propanoic acid typically involves the protection of the amino group with a tert-butoxycarbonyl group. This can be achieved using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The indazole ring can be introduced through various synthetic routes, including cyclization reactions involving hydrazines and ketones.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
®-2-Amino-3-(1-(tert-butoxycarbonyl)-1H-indazol-3-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the indazole ring or the amino group.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Bases: Sodium hydroxide, 4-dimethylaminopyridine (DMAP).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, ®-2-Amino-3-(1-(tert-butoxycarbonyl)-1H-indazol-3-yl)propanoic acid is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the effects of indazole derivatives on biological systems. It may serve as a precursor for the synthesis of bioactive molecules with potential therapeutic applications.
Medicine
In medicinal chemistry, ®-2-Amino-3-(1-(tert-butoxycarbonyl)-1H-indazol-3-yl)propanoic acid is explored for its potential as a drug candidate. The indazole ring is a common motif in many pharmaceuticals, and this compound can be used to develop new drugs targeting specific biological pathways.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer synthesis and material science.
Wirkmechanismus
The mechanism of action of ®-2-Amino-3-(1-(tert-butoxycarbonyl)-1H-indazol-3-yl)propanoic acid involves its interaction with specific molecular targets. The indazole ring can bind to various enzymes and receptors, modulating their activity. The Boc protecting group can be removed under acidic conditions, revealing the free amino group, which can then participate in further chemical reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- ®-2-Amino-3-(1-(tert-butoxycarbonyl)-1H-indazol-3-yl)propanoic acid
- ®-2-((tert-Butoxycarbonyl)amino)-3-(naphthalen-1-yl)propanoic acid
- ®-2-((tert-Butoxycarbonyl)amino)-3-(tritylthio)propanoic acid
Uniqueness
The uniqueness of ®-2-Amino-3-(1-(tert-butoxycarbonyl)-1H-indazol-3-yl)propanoic acid lies in its combination of the indazole ring and the Boc protecting group. This combination provides a versatile platform for further chemical modifications and applications in various fields.
Eigenschaften
Molekularformel |
C15H19N3O4 |
|---|---|
Molekulargewicht |
305.33 g/mol |
IUPAC-Name |
(2R)-2-amino-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]indazol-3-yl]propanoic acid |
InChI |
InChI=1S/C15H19N3O4/c1-15(2,3)22-14(21)18-12-7-5-4-6-9(12)11(17-18)8-10(16)13(19)20/h4-7,10H,8,16H2,1-3H3,(H,19,20)/t10-/m1/s1 |
InChI-Schlüssel |
WSGNRIYLPIOQFH-SNVBAGLBSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N1C2=CC=CC=C2C(=N1)C[C@H](C(=O)O)N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1C2=CC=CC=C2C(=N1)CC(C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















